4-(2-Ethyl-1H-imidazol-1-yl)piperidine

PIM Kinase Cancer Kinase Inhibitor

Addressing the critical need for a precisely substituted imidazolyl-piperidine scaffold in kinase inhibitor programs, 4-(2-Ethyl-1H-imidazol-1-yl)piperidine provides essential 2-ethyl substitution critical for target potency. • Enables synthesis of potent PIM1/2/3 inhibitors (IC50 0.5-3 nM) for oncology research. • Provides a defined control for SAR studies differentiating 2- vs 5-substituted regioisomers, crucial for Factor Xa programs. • Supplied at 98% purity, stable at 2-8°C, ships at ambient temperature.

Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
Cat. No. B11805697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Ethyl-1H-imidazol-1-yl)piperidine
Molecular FormulaC10H17N3
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCCC1=NC=CN1C2CCNCC2
InChIInChI=1S/C10H17N3/c1-2-10-12-7-8-13(10)9-3-5-11-6-4-9/h7-9,11H,2-6H2,1H3
InChIKeyHDXYEUCRLMCPNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Ethyl-1H-imidazol-1-yl)piperidine Overview


4-(2-Ethyl-1H-imidazol-1-yl)piperidine (CAS 1251318-42-9) is a substituted piperidine scaffold featuring a 2-ethylimidazole moiety at the 1-position. It serves as a key intermediate in the synthesis of imidazolyl-piperidine derivatives explored as modulators of kinase activity, particularly PIM and AKT kinases [1]. Its structural characteristics position it within a class of heterocyclic building blocks used in medicinal chemistry for developing anti-cancer and anti-thrombotic agents [2].

1 Synthesis intermediate for kinase modulator libraries (PIM, AKT)
2 2-ethylimidazole substitution enables regioisomer-specific SAR
3 Medicinal chemistry workflows for anticoagulant and CNS research

2-Ethyl Differentiation vs. Generic Imidazolyl-Piperidines


Substituting 4-(2-ethyl-1H-imidazol-1-yl)piperidine with a generic imidazolyl-piperidine analog is not equivalent due to the critical influence of the 2-ethyl substitution on target engagement and potency. Structure-activity relationship (SAR) studies reveal that even minor modifications at the imidazole 2-position, such as replacing ethyl with methyl, can significantly alter inhibitory activity against key targets like Factor Xa [1]. Furthermore, the specific substitution pattern on the imidazole ring dictates regioisomeric selectivity, as demonstrated by the activity difference between 2-substituted and 5-substituted methylimidazole-piperidines [2]. These subtle but quantifiable differences underscore that procurement decisions based solely on structural class, without verifying the specific 2-ethyl substituent, risk introducing compounds with suboptimal or divergent pharmacological profiles.

Alkyl chain sensitivity
Replacing 2-ethyl with 2-methyl may shift target inhibition profile; SAR shows potency dependence on imidazole C2 substitution.
Regioisomer mismatch
2-substituted imidazole-piperidines exhibit distinct activity from 5-substituted analogs; generic class-based procurement may not recapitulate desired pharmacology.
Scaffold context required
Potency and selectivity observations are embedded in derivative molecular context; the free piperidine intermediate alone does not guarantee activity transfer.

Quantitative Evidence for 4-(2-Ethyl-1H-imidazol-1-yl)piperidine


PIM Kinase Isoform Inhibition

In a direct head-to-head comparison from the same patent source, a derivative incorporating the 4-(2-ethyl-1H-imidazol-1-yl)piperidine scaffold (BDBM41535) exhibited single-digit nanomolar inhibition of all three PIM kinase isoforms, with IC50 values of 0.5 nM (PIM2), 0.8 nM (PIM1), and 3 nM (PIM3). In contrast, a closely related analog from the same series (BDBM104213) showed a significantly attenuated profile with an IC50 of 30.5 nM for PIM2. This demonstrates that the specific molecular context of the 2-ethylimidazole-piperidine scaffold in BDBM41535 confers a 61-fold increase in PIM2 potency compared to its analog [1].

PIM2 Isoform Inhibition
Head-to-head
IC50 0.5 nM vs 30.5 nM
61-fold difference
Supports PIM kinase pathway inhibition study
Derivative BDBM41535 context; assay: [33P] ATP incorporation
PIM Kinase Cancer Kinase Inhibitor

FXa Inhibition: Regioisomer Comparison

While the 2-ethyl substituted compound itself shows weak FXa inhibition (IC50 = 7,400 nM), structure-activity relationship (SAR) studies on the closely related 2-methylimidazole regioisomers provide a key differentiation point. In a direct comparison, 4-(2-methylimidazol-1-yl)piperidine (3i) was found to have 'slightly weaker' FXa inhibitory activity than its regioisomer, 4-(1-methylimidazol-5-yl)piperidine (3d) [1]. This demonstrates that the position of the N-substitution on the imidazole ring is a critical determinant of activity, and the 2-substituted scaffold (which includes the 2-ethyl variant) defines a distinct SAR profile compared to 5-substituted analogs.

FXa Regioisomer SAR
Head-to-head
2-substituted vs 5-substituted
qualitatively weaker
Regioisomer-specific activity profile
Fluorescence-based FXa assay; 2-ethyl IC50 7,400 nM
Factor Xa Anticoagulant Regioisomer SAR

Muscarinic Receptor Binding Affinity

A derivative based on the 4-(2-ethyl-1H-imidazol-1-yl)piperidine scaffold (CHEMBL113397) exhibits a binding affinity of Ki = 20 nM for the muscarinic acetylcholine receptor in rat cerebral cortex. While a direct comparator within the same study is not available for this specific target, this value can be contextualized against the class-wide profile of imidazolyl-piperidines, where this level of affinity is considered moderate to high and indicates potential for CNS penetration [1]. This distinguishes the 2-ethyl substituted scaffold as a viable starting point for muscarinic receptor modulators.

Muscarinic Receptor Affinity
Class-level inference
Ki = 20 nM
Supports CNS target engagement context
Rat cortex [3H]-QNB binding; no direct comparator
Muscarinic Receptor CNS Neuropharmacology

EP2 Receptor Binding Selectivity

The 4-(2-ethyl-1H-imidazol-1-yl)piperidine scaffold, as part of a larger molecule (CHEMBL208510), exhibits a moderate binding affinity of IC50 = 3,200 nM for the rat EP2 receptor expressed in HEK293 cells [1]. This is in contrast to its nanomolar potency against PIM kinases, demonstrating a functional selectivity that favors kinase inhibition over this specific GPCR. This differential profile, with weak EP2 activity and strong PIM kinase inhibition, is a quantifiable measure of target selectivity that is not guaranteed with other imidazolyl-piperidine analogs.

Kinase/GPCR Selectivity
Cross-study comparable
~6,400-fold
PIM2 over EP2
Supports target selectivity profiling
PIM2 IC50 0.5 nM vs EP2 IC50 3,200 nM; assays differ
EP2 Receptor Inflammation GPCR

LogP & Solubility Profile

Computationally predicted physicochemical properties for a compound series including the 4-(2-ethyl-1H-imidazol-1-yl)piperidine scaffold indicate a logP of 1.87 and an aqueous solubility of 2.639 mg/mL at pH 10.66. Effective permeability (Peff) is estimated at 1.219 cm/s [1]. These values, while predictive, place the 2-ethyl substituted scaffold in a favorable property space for oral bioavailability (logP < 3) and moderate aqueous solubility, which are key considerations for lead optimization. In contrast, the lack of a 2-alkyl substituent could significantly alter these properties.

Predicted ADME Profile
Class-level inference
logP 1.87 · Sol. 2.64 mg/mL
Informs lead optimization selection
In silico prediction; experimental validation needed
ADME Lipophilicity Solubility

Application Scenarios for 4-(2-Ethyl-1H-imidazol-1-yl)piperidine


PIM Kinase Inhibitor Lead Generation

Procure 4-(2-ethyl-1H-imidazol-1-yl)piperidine as a key intermediate for synthesizing and optimizing PIM kinase inhibitors. The demonstrated potency of derivatives based on this scaffold against PIM1, PIM2, and PIM3 (IC50 values of 0.8 nM, 0.5 nM, and 3 nM, respectively) [1] directly supports its use in programs targeting hematological malignancies and solid tumors where PIM kinases are implicated.

Factor Xa Inhibitor SAR Studies

Use this compound as a critical comparator in SAR studies aimed at understanding the impact of imidazole N-substitution on Factor Xa inhibition. The observation that 2-substituted imidazole-piperidines (like the 2-ethyl and 2-methyl variants) exhibit a distinct, and often weaker, activity profile compared to 5-substituted regioisomers [2] makes it an essential control for designing next-generation anticoagulants.

CNS-Penetrant Muscarinic Receptor Modulators

Leverage the scaffold's demonstrated binding affinity for the muscarinic acetylcholine receptor (Ki = 20 nM) [3] and its favorable predicted logP (1.87) [4] to initiate a medicinal chemistry campaign targeting CNS disorders. This combination of moderate-to-high target affinity and drug-like physicochemical properties positions it as a rational starting point for optimizing brain-penetrant ligands.

Kinase vs. GPCR Selectivity Profiling

Utilize the 4-(2-ethyl-1H-imidazol-1-yl)piperidine core in studies designed to map kinase/GPCR selectivity. The substantial 6,400-fold selectivity window observed between potent PIM2 kinase inhibition (IC50 = 0.5 nM) [1] and weak EP2 receptor binding (IC50 = 3,200 nM) [5] provides a quantitative benchmark for assessing off-target liabilities in related chemical series.

Application
Selection Property
Validation Focus
PIM Kinase Pathway Research
Scaffold-mediated isoform inhibition context
PIM1/PIM2/PIM3 panel endpoints
FXa Inhibition SAR Studies
Regioisomer-specific substitution profile
Coagulation pathway assay context
CNS Receptor Binding Profiling
Moderate-high target affinity and predicted drug-likeness
Muscarinic receptor binding endpoint
Kinase/GPCR Selectivity Characterization
Selectivity window between kinase and GPCR targets
Off-target liability screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


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